7-Methyl-7-azaspiro[3.5]nonan-2-one
CAS No.: 2306268-80-2
Cat. No.: VC5521046
Molecular Formula: C9H15NO
Molecular Weight: 153.225
* For research use only. Not for human or veterinary use.
![7-Methyl-7-azaspiro[3.5]nonan-2-one - 2306268-80-2](/images/structure/VC5521046.png)
Specification
CAS No. | 2306268-80-2 |
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Molecular Formula | C9H15NO |
Molecular Weight | 153.225 |
IUPAC Name | 7-methyl-7-azaspiro[3.5]nonan-2-one |
Standard InChI | InChI=1S/C9H15NO/c1-10-4-2-9(3-5-10)6-8(11)7-9/h2-7H2,1H3 |
Standard InChI Key | NYEIFMSZSIMUAX-UHFFFAOYSA-N |
SMILES | CN1CCC2(CC1)CC(=O)C2 |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The molecular formula of 7-methyl-7-azaspiro[3.5]nonan-2-one is C₉H₁₅NO, with a molecular weight of 153.22 g/mol. Its IUPAC name derives from the spiro junction at carbon 2, where the ketone group resides. Key structural elements include:
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A spiro[3.5]nonane core, linking a seven-membered azepane and a five-membered cyclohexanone.
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A methyl group substituent on the nitrogen atom of the azepane ring.
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A ketone functional group at position 2, contributing to electrophilic reactivity.
Table 1: Molecular Properties of 7-Methyl-7-azaspiro[3.5]nonan-2-one
Property | Value |
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Molecular Formula | C₉H₁₅NO |
Molecular Weight | 153.22 g/mol |
IUPAC Name | 7-Methyl-7-azaspiro[3.5]nonan-2-one |
Key Functional Groups | Ketone, tertiary amine |
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 7-methyl-7-azaspiro[3.5]nonan-2-one leverages methodologies developed for analogous azaspiro compounds. A patent detailing the synthesis of 7-azaspiro[3.5]nonane-2-ol hydrochloride (CN106674112A) provides a foundational approach :
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Wittig Reaction: N-Boc-4-piperidone undergoes a Wittig reaction with phosphorus ylide reagents to form N-Boc-4-methylenepiperidine.
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[2+2] Cyclization: Zinc/copper-catalyzed cyclization of trichloroacetyl chloride with the methylenepiperidine intermediate yields N-Boc-7-azaspiro cyclic ketone.
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Reduction and Deprotection: The ketone is reduced to an alcohol using sodium borohydride, followed by acid-mediated Boc deprotection to yield the final spirocyclic alcohol hydrochloride.
For 7-methyl-7-azaspiro[3.5]nonan-2-one, oxidation of the alcohol intermediate (e.g., using Jones reagent) could introduce the ketone functionality.
Table 2: Synthetic Steps for Spirocyclic Ketone Derivatives
Step | Reaction | Reagents/Conditions | Intermediate |
---|---|---|---|
1 | Wittig Olefination | Phosphorus ylide, reflux | N-Boc-4-methylenepiperidine |
2 | [2+2] Cyclization | Zn/Cu, trichloroacetyl chloride | N-Boc-7-azaspiro cyclic ketone |
3 | Oxidation | CrO₃, H₂SO₄ (Jones reagent) | 7-Methyl-7-azaspiro[3.5]nonan-2-one |
Physicochemical Properties and Reactivity
Stability and Solubility
The spirocyclic framework enhances conformational rigidity, improving thermal stability compared to linear analogs. The ketone group introduces polarity, granting moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water.
Reactivity Profile
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Nucleophilic Addition: The ketone undergoes Grignard reactions or hydride reductions to form secondary alcohols.
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Amine Alkylation: The tertiary amine participates in quaternization reactions with alkyl halides.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparison of Azaspiro Derivatives
Compound | Key Feature | Uniqueness |
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7-Methyl-7-azaspiro[3.5]nonan-2-one | Ketone at C2 | Electrophilic reactivity |
7-Azaspiro[3.5]nonane-2-ol | Hydroxyl group at C2 | Hydrogen-bonding capability |
7-Methyl-7-azaspiro[3.5]nonan-2-amine | Amine at C2 | Nucleophilic reactivity |
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